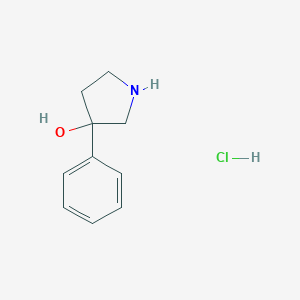

3-Phenyl-3-pyrrolidinol hydrochloride

Description

The exact mass of the compound 3-Phenyl-3-pyrrolidinol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64584. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-3-pyrrolidinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-3-pyrrolidinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWWLCQBZZBGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488-02-4 | |

| Record name | 3-Pyrrolidinol, 3-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidinol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Phenyl-3-pyrrolidinol Hydrochloride

Executive Summary & Core Directive

This technical guide details the synthesis, purification, and characterization of 3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for muscarinic antagonists, analgesics (e.g., prodilidine), and various CNS-active agents.

The protocol focuses on the Grignard addition to an N-protected 3-pyrrolidinone, followed by deprotection and salt formation. This route is selected for its scalability, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into simpler precursors. The presence of the quaternary carbon at position 3 (bearing both a phenyl and hydroxyl group) strongly suggests a nucleophilic addition of a phenyl organometallic reagent to a ketone.

Figure 1: Retrosynthetic disconnection of 3-Phenyl-3-pyrrolidinol hydrochloride showing the strategic bond formation at the C3 position.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]

-

Starting Material: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) or N-Boc-3-pyrrolidinone (CAS: 101385-93-7). Note: The benzyl protection is preferred for stability during the highly basic Grignard reaction.

-

Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether).

-

Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Methanol.

-

Catalyst (for deprotection): Palladium on Carbon (10% Pd/C).

-

Acid: Hydrochloric acid (4M in dioxane or concentrated aqueous).

Step-by-Step Synthesis Workflow

Step 1: Grignard Addition (Formation of the Quaternary Center)

This step constructs the carbon-carbon bond. Strict anhydrous conditions are required.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

). -

Solvent Prep: Charge the flask with 1-Benzyl-3-pyrrolidinone (10.0 g, 57 mmol) dissolved in 100 mL anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Transfer Phenylmagnesium bromide (22.0 mL, 66 mmol, 1.15 eq) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

) solution (50 mL). Caution: Exothermic. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, wash with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 1-Benzyl-3-phenyl-3-pyrrolidinol .

Step 2: Deprotection (Debenzylation)

-

Dissolution: Dissolve the intermediate (10.0 g) in Methanol (150 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

-

Hydrogenation: Place the vessel under a Hydrogen atmosphere (

balloon or Parr shaker at 30 psi) and stir vigorously at RT for 12-24 hours. -

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with Methanol.[1]

-

Concentration: Evaporate the solvent to yield the free base 3-Phenyl-3-pyrrolidinol .

Step 3: Salt Formation (Hydrochloride)

-

Dissolution: Dissolve the free base in a minimal amount of anhydrous Ethanol or Isopropanol.

-

Acidification: Add HCl in Dioxane (4M) dropwise at 0°C until pH ~2.

-

Crystallization: Add Diethyl Ether to induce precipitation. Stir for 1 hour at 0°C.

-

Isolation: Filter the white solid, wash with cold Ether, and dry under high vacuum.

Figure 2: Process flow diagram for the synthesis of 3-Phenyl-3-pyrrolidinol HCl.

Characterization Data

Physicochemical Properties

| Property | Data |

| Chemical Name | 3-Phenyl-3-pyrrolidinol hydrochloride |

| CAS Number | 1488-02-4 |

| Molecular Formula | |

| Molecular Weight | 199.68 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Melting Point | 140–142 °C (Lit.) |

Spectral Analysis (Expected)

The following data confirms the structure of the hydrochloride salt.

NMR (400 MHz, DMSO--

9.60 (br s, 2H):

- 7.50 – 7.25 (m, 5H): Aromatic protons (Phenyl group).

-

5.80 (s, 1H):

-

3.60 – 3.20 (m, 4H):

-

2.40 – 2.10 (m, 2H):

-

Aromatic Region: ~145 ppm (ipso), 128-125 ppm (ortho, meta, para).

-

Quaternary Carbon: ~78 ppm (

-OH). -

Aliphatic Carbons: ~55 ppm (

), ~45 ppm (

Safety & Handling (MSDS Highlights)

-

Phenylmagnesium Bromide: Extremely flammable and moisture-sensitive. Reacts violently with water. Handle only under inert atmosphere.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

-

3-Phenyl-3-pyrrolidinol HCl: Irritant. Causes skin and eye irritation (H315, H319).[2] May cause respiratory irritation (H335).[2]

References

-

Synthesis of 3-Pyrrolidinones and Reactions: ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from

-

CAS Registry Data: ChemBK. 3-Phenyl-3-pyrrolidinol HCl (CAS 1488-02-4).[3] Retrieved from

-

Chemical Structure & Identifiers: CymitQuimica. Clorhidrato de 3-fenilpirrolidin-3-ol. Retrieved from

-

Grignard Reaction Mechanism: Benchchem. Prodilidine: A Technical Overview. Retrieved from

Sources

Physicochemical Profiling & Synthetic Utility of 3-Phenyl-3-pyrrolidinol Hydrochloride: A Technical Whitepaper

Topic: Physicochemical properties of 3-Phenyl-3-pyrrolidinol hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (3-Phenylpyrrolidin-3-ol HCl) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the central nervous system (CNS) and urological therapeutic areas. Distinguished by its quaternary chiral center at the C3 position, this moiety offers a unique three-dimensional architecture that balances lipophilicity (phenyl ring) with hydrophilicity (hydroxyl and amine groups). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility as a pharmacophore for muscarinic receptor antagonists and analgesic agents.

Molecular Architecture & Stereodynamics

Structural Definition

The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with both a hydroxyl group and a phenyl ring.[1][2] This substitution pattern creates a quaternary carbon center, introducing chirality and rigidifying the molecular conformation.

-

Systematic Name: 3-Phenylpyrrolidin-3-ol hydrochloride[3][4][5][6]

-

Free Base CAS: 49798-31-4[2]

-

Molecular Formula: C₁₀H₁₃NO[2] · HCl

-

Molecular Weight: 163.22 (Free Base) / 199.68 (HCl Salt)

Stereochemistry

The C3 position is a stereogenic center. The presence of the bulky phenyl group and the hydroxyl group creates distinct R and S enantiomers. In drug design, the specific orientation of the phenyl group is often critical for hydrophobic pocket binding (e.g., in GPCRs), while the hydroxyl group serves as a hydrogen bond donor/acceptor.

Physicochemical Properties[1][2][4][5][7][8][9]

The conversion of the free base to the hydrochloride salt significantly alters the physicochemical profile, primarily enhancing aqueous solubility and thermal stability, which is crucial for formulation and bioavailability.

Comparative Property Table

| Property | Free Base (3-Phenyl-3-pyrrolidinol) | Hydrochloride Salt | Relevance in Drug Design |

| Physical State | Crystalline Solid (White/Pale Yellow) | Crystalline Powder (White) | Solid-state handling |

| Melting Point | 100–120 °C (Approx) | >160 °C (Decomposition likely) | High MP indicates stable crystal lattice |

| Solubility (Water) | Low to Moderate | High (>50 mg/mL) | Critical for parenteral formulations |

| Solubility (Organic) | Soluble in DCM, MeOH, DMSO | Soluble in MeOH, DMSO, Water | Process solvent selection |

| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine Nitrogen) | N/A (Already protonated) | Determines ionization at physiological pH |

| LogP (Octanol/Water) | ~1.2 (Estimated) | < 0 (Ionized form) | Membrane permeability indicator |

| H-Bond Donors | 2 (NH, OH) | 3 (NH₂⁺, OH) | Receptor interaction points |

Solubility & Stability Profile

-

Hygroscopicity: The hydrochloride salt is typically hygroscopic. It requires storage in desiccated conditions to prevent deliquescence.

-

Thermal Stability: The salt form exhibits superior thermal stability compared to the free base, making it the preferred form for intermediate storage and API formulation.

-

pH Dependent Solubility: The compound is highly soluble at pH < 7. At pH > 10, the free base precipitates, which is a critical parameter during extraction protocols.

Synthetic Pathways & Manufacturing[5]

The synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride typically involves a Grignard addition to a protected pyrrolidinone precursor, followed by deprotection and salt formation.

Synthetic Workflow

-

Precursor Selection: N-Benzyl-3-pyrrolidinone is the standard starting material to prevent side reactions at the nitrogen.

-

Grignard Reaction: Addition of Phenylmagnesium bromide (PhMgBr) attacks the ketone at C3.

-

Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group.

-

Salt Formation: Treatment with anhydrous HCl in dioxane or ether precipitates the salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve 1.0 eq of 3-Phenyl-3-pyrrolidinol free base in minimal dry ethanol or methanol.

-

Acidification: Add 1.1 eq of 4M HCl in dioxane dropwise at 0°C under nitrogen atmosphere.

-

Precipitation: Dilute with diethyl ether or MTBE to induce crystallization.

-

Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum at 40°C.

Applications in Drug Discovery[7][10][11]

Muscarinic Receptor Antagonists

The 3-phenyl-3-pyrrolidinol scaffold mimics the structural features of acetylcholine but with bulky hydrophobic substituents that confer antagonist activity. It serves as a core for synthesizing M3-selective antagonists used in treating overactive bladder (OAB) and COPD.

Analgesic & CNS Agents

Derivatives of this scaffold have shown efficacy in modulating opioid receptors and monoamine transporters. The 3-phenyl group provides the necessary lipophilic interaction with the receptor binding pocket, while the pyrrolidine nitrogen interacts with the conserved aspartate residue in GPCRs.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers:

-

¹H NMR (DMSO-d₆):

-

Aromatic: Multiplets at δ 7.2–7.5 ppm (5H, Phenyl).

-

Amine: Broad singlet at δ 9.0–9.5 ppm (2H, NH₂⁺).

-

Aliphatic: Distinct multiplets for the pyrrolidine ring protons (C2, C4, C5) between δ 2.0–4.0 ppm. The diastereotopic nature of the protons adjacent to the chiral center (C2 and C4) will result in complex splitting patterns.

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 164.1 [M+H]⁺ (corresponding to the free base cation).

-

-

IR Spectroscopy:

-

Broad band at 3200–3400 cm⁻¹ (OH stretch).

-

Strong band at 2400–2800 cm⁻¹ (Amine salt N-H stretch).

-

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. 3-Phenylpyrrolidin-3-ol (Compound).[2] National Library of Medicine. Available at: [Link]

- Google Patents.1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines (US3438991A).

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Pyrrolidine Derivatives. Available at: [Link]

Sources

- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3438991A - 1-aroylalkyl derivatives of arylhydroxypyrrolidines and arylhydroxy-piperidines - Google Patents [patents.google.com]

- 4. 3-Phenylpropene-3-ol | CAS#:4393-06-0 | Chemsrc [chemsrc.com]

- 5. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

- 6. 3-Phenylpyrrolidin-3-ol hydrochloride | C10H14ClNO | CID 200280 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 3-Phenyl-3-pyrrolidinol Hydrochloride Spectroscopic Profile

[1]

Document Control:

-

Subject: Spectroscopic Characterization (NMR, IR, MS) of 3-Phenyl-3-pyrrolidinol HCl

-

CAS Registry: 13606-53-6 (Free base often cited; HCl salt is the stable solid form)[1]

-

Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Part 1: Executive Summary & Structural Logic

3-Phenyl-3-pyrrolidinol hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for anticholinergic agents (e.g., Vamicamide) and various CNS-active ligands.[1]

The Critical Distinction: Unlike its regioisomers (e.g., 3-phenylpyrrolidine or 4-phenyl-3-pyrrolidinol), this molecule possesses a quaternary carbon at position 3 .[1] This structural feature dictates its unique spectroscopic signature:

-

NMR: Absence of a methine proton at C3.[1]

-

MS: Facile loss of water (

) due to the stability of the resulting tertiary benzylic carbocation.[1] -

Chirality: The C3 center introduces chirality. While often synthesized as a racemate, the methylene protons at C2 and C4 become diastereotopic, creating complex splitting patterns even in achiral solvents.

Part 2: Spectroscopic Profiling

Mass Spectrometry (MS) Analysis

Method: ESI+ (Electrospray Ionization, Positive Mode)

Molecular Formula:

The fragmentation pattern of 3-phenyl-3-pyrrolidinol is dominated by the stability of the benzyl/tropylium cation and the tertiary carbocation formed after dehydration.[1]

| m/z (ESI+) | Ion Identity | Mechanistic Origin |

| 164.1 | Protonated molecular ion (Parent).[1] | |

| 146.1 | Diagnostic: Rapid dehydration.[1] The tertiary benzylic alcohol dehydrates easily to form a resonance-stabilized cation.[1] | |

| 117.1 | Ring contraction/cleavage (loss of | |

| 91.0 | Tropylium Ion: Characteristic of the benzyl moiety.[1] |

Visualization: Fragmentation Logic

[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance) State: Solid Hydrochloride Salt[1]

The salt form presents a complex "ammonium band" that often obscures the C-H stretching region.[1]

| Frequency ( | Intensity | Assignment | Notes |

| 3250 - 3450 | Broad, Med | Hydrogen-bonded hydroxyl stretch.[1] | |

| 2400 - 3000 | Very Broad | Ammonium Band: Multiple overlapping bands characteristic of amine salts. | |

| 1600, 1495 | Sharp, Med | Aromatic ring breathing modes. | |

| 1100 - 1150 | Strong | Tertiary alcohol C-O stretch.[1] | |

| 700, 750 | Strong | Monosubstituted benzene (out-of-plane bending).[1] |

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are estimates based on the quaternary structure and salt effects.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 9.40 - 9.80 | Broad Singlet | 2H | Ammonium protons (deshielded).[1] Visible only in dry DMSO.[1] | |

| 7.25 - 7.55 | Multiplet | 5H | Phenyl group protons (ortho/meta/para overlap).[1] | |

| 5.80 - 6.00 | Singlet | 1H | Tertiary hydroxyl.[1] Sharp singlet indicates no coupling to C3-H (quaternary).[1] | |

| 3.60 - 3.80 | Doublet (d) | 1H | Diastereotopic proton adjacent to N and chiral center.[1] | |

| 3.30 - 3.50 | Multiplet | 3H | Overlap of the second C2 proton and the C5 methylene group. | |

| 2.30 - 2.50 | Multiplet | 1H | Methylene adjacent to quaternary center.[1] | |

| 2.10 - 2.25 | Multiplet | 1H | Diastereotopic partner to above.[1] |

Key Diagnostic: The absence of a signal in the 4.0–5.0 ppm range (typically seen for the methine

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 146.5 | Quaternary | Aromatic |

| 128.5 | Methine | Aromatic |

| 127.2 | Methine | Aromatic |

| 125.1 | Methine | Aromatic |

| 76.8 | Quaternary | C3-OH : Characteristic deshielded quaternary carbon.[1] |

| 57.2 | Methylene | C2 : Between N and Quaternary C (most deshielded aliphatic).[1] |

| 44.1 | Methylene | C5 : Adjacent to N, distal to Ph. |

| 36.5 | Methylene | C4 : Adjacent to Quaternary C. |

Part 3: Experimental Protocol & Validation

Analytical Workflow

To ensure data integrity, the following workflow is recommended for validating the identity of 3-Phenyl-3-pyrrolidinol HCl.

Sample Preparation for NMR[2]

-

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS.[1] -

Concentration: 10-15 mg of salt in 0.6 mL solvent.

-

Temperature: Run at 298 K (

). Higher temperatures may sharpen the ammonium signal but will increase exchange rates.[1]

Impurity Profiling

When synthesizing this intermediate (e.g., via Grignard addition to 3-pyrrolidinone), common impurities include:

References

-

ChemicalBook. (R)-(-)-3-Pyrrolidinol hydrochloride Spectral Data. (Provides baseline shifts for the pyrrolidine ring systems). Link

-

National Institute of Standards and Technology (NIST). 3-Phenyl-1-propanol and related phenyl-alkyl-alcohol IR Spectra.[1] (Reference for monosubstituted benzene and alcohol stretches). Link

-

PubChem. Compound Summary for (3S)-pyrrolidin-3-ol. (Structural confirmation and synonym mapping). Link[1]

-

ChemScene. (S)-3-Phenylpyrrolidine hydrochloride Product Data. (Comparison data for the non-hydroxylated analog). Link

Structural Elucidation and Quality Control: 3-Phenyl-3-pyrrolidinol Hydrochloride

[1]

Executive Summary & Chemical Context

3-Phenyl-3-pyrrolidinol hydrochloride represents a challenging NMR case study due to the convergence of three factors:

-

Quaternary Center: The C3 position bears both a phenyl and a hydroxyl group, eliminating the H3 proton signal and creating a quaternary carbon node.[1]

-

Chirality: The C3 center induces chirality (unless racemic), rendering the methylene protons at C2, C4, and C5 diastereotopic.[1] This results in complex geminal and vicinal coupling patterns rather than simple triplets.[1]

-

Salt Formation: The hydrochloride salt protonates the pyrrolidine nitrogen, causing significant deshielding of

-protons (C2, C5) and introducing broad exchangeable signals.[1]

Molecular Specifications

-

IUPAC Name: 3-phenylpyrrolidin-3-ol hydrochloride

-

Formula:

-

Molecular Weight: 199.68 g/mol

-

Key Feature: Quaternary C3 (Ph/OH substituted).[1]

Sample Preparation & Solvent Selection

For accurate characterization, solvent choice dictates the visibility of exchangeable protons.[1]

| Solvent | Suitability | Rationale |

| DMSO-d6 | Optimal | Excellent solubility for HCl salts.[1] Slows proton exchange, allowing observation of the ammonium ( |

| D2O | Functional | Good solubility. However, |

| CDCl3 | Poor | HCl salts are typically insoluble.[1] Requires free-basing (extraction with |

Protocol: Dissolve 10–15 mg of the salt in 0.6 mL of DMSO-d6. Ensure the sample is dry; adventitious water will broaden exchangeable peaks and shift them.[1]

^1H NMR Analysis (400/500 MHz, DMSO-d6)

The proton spectrum is defined by three distinct regions: the deshielded aromatic zone, the exchangeable heteroatoms, and the complex aliphatic ring system.[1]

A. The Aromatic Region (7.2 – 7.6 ppm)

The phenyl ring exhibits a characteristic monosubstituted pattern.[1]

-

Ortho (2H): ~7.45 – 7.55 ppm (Doublet or Multiplet).[1]

-

Meta (2H): ~7.30 – 7.40 ppm (Triplet/Multiplet).

-

Para (1H): ~7.20 – 7.30 ppm (Triplet).[1]

-

Diagnostic: Integration must equal 5H.[1] Significant deviation suggests impurities (e.g., biphenyls) or solvent occlusion.[1]

B. Exchangeable Protons

In dry DMSO-d6, the salt form stabilizes these protons.[1]

-

Ammonium (

): Broad singlet or two broad humps centered around 9.0 – 9.8 ppm .[1] Integration: 2H. -

Hydroxyl (

): Singlet (often broadened) around 5.5 – 6.0 ppm .[1] Note: In the free base, this signal shifts upfield.[1] -

Self-Validation: Addition of one drop of

to the NMR tube should cause these signals to vanish immediately.[1]

C. The Aliphatic Ring (1.8 – 3.8 ppm)

This region is complex due to the diastereotopic effect .[1] The C3 chiral center makes the two protons on C2, C4, and C5 magnetically non-equivalent.[1]

| Position | Protons | Chemical Shift ( | Multiplicity & Coupling |

| C2 | 3.4 – 3.7 ppm | AB System / Two Doublets. These are significantly deshielded by the adjacent | |

| C5 | 3.1 – 3.4 ppm | Multiplet. Deshielded by | |

| C4 | 2.0 – 2.4 ppm | Multiplet. Most shielded ring protons.[1] Coupled to C5 and potentially long-range coupled to C2.[1] |

^13C NMR Analysis (100/125 MHz, DMSO-d6)

The carbon spectrum provides the definitive proof of the quaternary center.[1]

Representative Peak Assignment

| Carbon Type | Environment | Shift ( | Key Feature |

| Quaternary | C3 (C-OH) | 75.0 – 78.0 | Low intensity. The most critical diagnostic peak.[1] Absence of DEPT-135 signal confirms it is quaternary.[1] |

| Aromatic | Ipso | 142.0 – 145.0 | Quaternary aromatic carbon.[1] |

| Aromatic | Ortho/Meta/Para | 125.0 – 129.0 | Three distinct signals (intensity 2:2:1).[1] |

| Methylene | C2 (N-C-C(OH)) | 55.0 – 58.0 | Deshielded by N and OH.[1] |

| Methylene | C5 (N-C) | 44.0 – 47.0 | Deshielded by N. |

| Methylene | C4 (C-C-C) | 35.0 – 38.0 | Most shielded methylene.[1] |

Structural Assignment Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR techniques.

Figure 1: Logic flow for the structural verification of 3-Phenyl-3-pyrrolidinol HCl.

Impurity Profiling & Quality Control

In the synthesis of 3-phenyl-3-pyrrolidinol (often via Grignard addition to 3-pyrrolidinone or cyclization), specific impurities are common.

-

Dehydration Product (3-Phenyl-2,5-dihydro-1H-pyrrole):

-

Starting Material (3-Pyrrolidinone):

-

NMR Detection: Presence of a ketone carbonyl in 13C NMR (>200 ppm) and different aliphatic splitting.[1]

-

-

Residual Solvents:

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for chemical shifts of amine salts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for general pyrrolidine ring shifts).[1]

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link] (Reference for solvent effects on exchangeable protons).[1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Technical Guide: Mass Spectrometry of 3-Phenyl-3-pyrrolidinol Hydrochloride

[2]

Executive Summary & Chemical Identity

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 1488-02-4 for HCl; 49798-31-4 for free base) is a pharmacologically significant scaffold found in the synthesis of neurotensin receptor agonists and kinetic stabilizers for amyloidogenic light chains.[2] It is structurally characterized by a pyrrolidine ring with a geminal phenyl group and hydroxyl group at the C3 position.[2]

This structural motif—a tertiary benzylic alcohol —presents specific analytical challenges, primarily thermal instability (dehydration) and facile in-source fragmentation.[2] This guide provides validated protocols to overcome these challenges using GC-MS and LC-MS.

Physicochemical Profile

| Property | Data | Notes |

| Formula | Free Base: | |

| Molecular Weight | 199.68 Da (Salt) | 163.22 Da (Free Base) |

| Monoisotopic Mass | 163.0997 Da (Free Base) | Key for HRMS confirmation |

| Structure | 3-substituted pyrrolidine | Geminal Phenyl/OH at C3 |

| Acidity (pKa) | ~9.5 (Pyrrolidine N) | Basic; exists as cation at pH < 7 |

Sample Preparation & Extraction Protocols

Core Directive: The hydrochloride salt is non-volatile and thermally unstable.[2] Direct injection into a GC inlet will result in pyrolysis (dehydration) and liner contamination.[1][2] You must liberate the free base or derivatize prior to GC analysis.[2]

Workflow A: Liquid-Liquid Extraction (LLE) for GC-MS

This protocol yields the underivatized free base, suitable for initial screening but prone to thermal dehydration.[2]

-

Dissolution: Dissolve 10 mg of 3-Phenyl-3-pyrrolidinol HCl in 1 mL of deionized water.

-

Basification: Add

of 10 M NaOH (pH > 12). Note: High pH ensures the secondary amine is deprotonated.[1] -

Extraction: Add 1 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2] Vortex for 30 seconds.[2][3]

-

Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the organic (upper) layer.[1][2]

-

Drying: Pass the organic layer through a small bed of anhydrous

.[2] -

Analysis: Inject 1

into GC-MS.

Workflow B: Silylation (TMS Derivatization) – Recommended

Derivatization protects the labile tertiary hydroxyl group and the amine, preventing thermal dehydration and improving peak shape.[1]

-

Dry Down: Evaporate 100

of the extract from Workflow A to dryness under nitrogen. -

Reagent Addition: Add 50

of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -

Solvent: Add 50

of anhydrous Pyridine. -

Incubation: Heat at 70°C for 30 minutes. Critical: Tertiary alcohols are sterically hindered and require heat for complete silylation.

-

Analysis: Inject 1

into GC-MS (Split 20:1).

Mass Spectrometry Methodologies

Method 1: Gas Chromatography - Mass Spectrometry (EI)

Electron Ionization (EI) at 70 eV provides a structural fingerprint.[1][2] However, the user must distinguish between the intact molecule and thermal degradation products.[1]

Instrument Parameters:

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[2]

-

Inlet Temp: 250°C (Keep as low as possible to minimize dehydration).

-

Temp Program: 80°C (1 min)

20°C/min

Fragmentation Analysis (Underivatized Free Base, MW 163): The EI spectrum is dominated by alpha-cleavage and loss of the phenyl ring.

-

Molecular Ion (

): m/z 163 (Weak/Absent).[1][2] The tertiary alcohol is fragile.[2] -

Dehydration Peak (

): m/z 145. Often observed if thermal dehydration occurs in the inlet.[2] This corresponds to 3-phenyl-2-pyrroline or 3-phenyl-3-pyrroline.[2][4][5] -

Alpha-Cleavage (Amine): Cleavage of the ring C-C bonds adjacent to the nitrogen.[2]

-

Tropylium Ion: m/z 91.[1][2][3] Characteristic of the benzyl moiety, formed via rearrangement of the phenyl group.[1]

-

Phenyl Cation: m/z 77.

-

Base Peak Candidates: m/z 42 (

) or m/z 57 (Ring fragmentation).[1][2]

Fragmentation Analysis (Di-TMS Derivative, MW 307):

-

Molecular Ion (

): m/z 307.[1][2] -

Loss of Methyl (

): m/z 292.[2] -

Alpha-Cleavage: Cleavage adjacent to the TMS-protected amine.[2]

Method 2: Liquid Chromatography - Mass Spectrometry (ESI)

LC-MS is the preferred method for quantitative analysis due to the salt's solubility and the avoidance of thermal degradation.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1][2]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

Spectral Interpretation:

-

Protonated Molecule (

): m/z 164.1.[1][2] -

In-Source Fragment (

): m/z 146.1.-

Expert Insight: Due to the tertiary nature of the alcohol, the loss of water is extremely facile.[1] Even in "soft" ESI, the m/z 146 peak may be the base peak (100% intensity), potentially masking the parent ion.[1] Lowering the Fragmentor Voltage or Cone Voltage is essential to preserve the m/z 164 ion.[1][2]

-

Mechanistic Fragmentation Pathways

The following Graphviz diagram illustrates the critical fragmentation pathways for both EI (Thermal/Hard) and ESI (Soft) ionization.

Caption: Fragmentation tree comparing Soft Ionization (ESI) water loss vs. Hard Ionization (EI) thermal degradation and skeletal cleavage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200281, 3-Phenylpyrrolidin-3-ol.[2] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of 3-Phenylpropanol and related benzylic alcohols.[2] Retrieved from [Link][1]

-

MassBank Europe. Mass Spectral Data for Phenyl-substituted derivatives.[2] Retrieved from [Link][1]

-

Morgan, J. et al. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers.[2] National Institutes of Health.[2] Retrieved from [Link]

Sources

- 1. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. massbank.eu [massbank.eu]

- 4. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: FTIR Spectrum of 3-Phenyl-3-pyrrolidinol Hydrochloride

The following technical guide details the FTIR spectral analysis of 3-Phenyl-3-pyrrolidinol hydrochloride , a critical chiral scaffold in medicinal chemistry. This guide is structured to provide actionable insights for structural validation, impurity profiling, and solid-state characterization.

Executive Summary & Structural Context

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for the (R)-enantiomer) is a gem-disubstituted pyrrolidine derivative featuring a tertiary alcohol and a phenyl group at the C3 position. It serves as a vital intermediate in the synthesis of MCH-R1 antagonists, anticholinergics, and organocatalysts.

From a vibrational spectroscopy standpoint, this molecule presents a complex spectral landscape due to the coexistence of a secondary ammonium salt (

Molecular Specifications

-

IUPAC Name: 3-phenylpyrrolidin-3-ol hydrochloride

-

Molecular Formula:

-

Key Functional Groups:

-

Secondary Amine (Protonated):

-

Tertiary Alcohol:

-

Aromatic Ring: Monosubstituted Phenyl

-

Experimental Protocol: Sample Preparation

The hydrochloride salt is typically hygroscopic . Moisture absorption results in broad water bands (3400 cm⁻¹ and 1640 cm⁻¹) that can obscure critical amine and aromatic signals. The following protocol ensures spectral integrity.

Optimized Workflow for Hygroscopic Salts

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture uptake during preparation.

-

Crystal Contact: High pressure clamp required to ensure contact with the diamond/ZnSe crystal due to the crystalline lattice energy of the HCl salt.

-

Background Subtraction: Critical to remove atmospheric water vapor rotational lines.

Figure 1: Optimized workflow for minimizing hygroscopic artifacts in FTIR analysis of amine salts.

Spectral Analysis: Band Assignment & Interpretation

The spectrum is divided into three diagnostic regions. The values below are characteristic of the solid-state HCl salt.

Region I: High Frequency (3600 – 2400 cm⁻¹)

This region is dominated by Hydrogen Bonding (H-bonding). In the HCl salt, the "Ammonium Band" dominates, often overlapping with the OH stretch.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3300 – 3450 | Tertiary Alcohol. Broad band. In the HCl salt, this often merges with the high-frequency shoulder of the | |

| 2700 – 3100 | Secondary Ammonium. Very broad, strong absorption containing multiple sub-maxima. Characteristic of | |

| > 3000 | Phenyl Ring. Weak shoulder on the ammonium band. | |

| 2800 – 2980 | Pyrrolidine Ring. | |

| 2400 – 2600 | Combination Bands | Amine Salt Overtones. A series of weak, broad bands (Fermi resonance) diagnostic of amine hydrochlorides. |

Region II: The Doublet Region (1650 – 1400 cm⁻¹)

This area confirms the presence of the aromatic ring and the ammonium cation deformation.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 1580 – 1620 | Ammonium Scissoring. Medium intensity. Distinguishes salt from free base (which lacks this mode).[1] | |

| 1600 & 1495 | Aromatic "Breathing". The band at ~1495-1500 cm⁻¹ is typically strong and sharp for monosubstituted benzenes. | |

| 1450 | Overlap of pyrrolidine methylene scissoring and aromatic ring stretching. |

Region III: Fingerprint & Substitution Patterns (1300 – 600 cm⁻¹)

This region provides the "fingerprint" for the specific substitution pattern (3-phenyl-3-hydroxy).

| Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 1150 – 1180 | Tertiary Alcohol. Strong band. Higher frequency than primary/secondary alcohols due to steric strain and carbon substitution. | |

| 1020 – 1050 | Ring C-N. Medium intensity. | |

| 750 – 770 | Monosubstituted Benzene. Strong. Out-of-plane (OOP) bending. (5 adjacent H atoms). | |

| 690 – 710 | Ring Deformation | Monosubstituted Benzene. Strong. "Ring puckering" mode.[1] Together with the 750 band, this confirms the phenyl group. |

Structural Validation Logic

To validate the identity of 3-Phenyl-3-pyrrolidinol HCl against potential impurities (e.g., free base, dehydration products), follow this logic tree.

Figure 2: Spectral decision tree for validating the 3-Phenyl-3-pyrrolidinol HCl structure.

Critical Impurity Markers

-

Free Base: Disappearance of the broad 2400-3000 cm⁻¹ band; appearance of a sharper N-H stretch >3300 cm⁻¹.

-

Dehydration (3-Phenyl-2,5-dihydro-1H-pyrrole): Loss of the C-O stretch at ~1150 cm⁻¹; appearance of a new alkene C=C stretch near 1650 cm⁻¹ (distinct from the aromatic ring).

-

Inorganic Salts: If prepared as a KBr pellet, excessive grinding can lead to ion exchange (formation of KCl and organic HBr salt), shifting the fingerprint region.

References

-

Sigma-Aldrich. (R)-3-Pyrrolidinol hydrochloride Product Specification. CAS 104706-47-0.[2] Accessed 2025.[3] Link

-

Rowbottom, M. W., et al. (2005). "Synthesis and structure-activity relationships of biarylcarboxamide bis-aminopyrrolidine urea derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1)." Bioorganic & Medicinal Chemistry Letters, 15(14), 3439-3445.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for amine salt and tertiary alcohol assignments).

-

PubChem. 3-Phenylpyrrolidin-3-ol hydrochloride. CID 200280.[4][5] National Library of Medicine. Link

Sources

- 1. youtube.com [youtube.com]

- 2. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-phenylpyrrolidin-3-ol hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Phenylpyrrolidin-3-ol hydrochloride | C10H14ClNO | CID 200280 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Phenyl-3-pyrrolidinol hydrochloride mechanism of action in vitro

Technical Guide: In Vitro Pharmacological Profiling & Mechanism of Action of 3-Phenyl-3-pyrrolidinol Hydrochloride

Part 1: Executive Summary & Core Directive

3-Phenyl-3-pyrrolidinol hydrochloride (CAS: 104706-47-0 for the (R)-enantiomer) is not a monotarget drug but a privileged chiral scaffold in medicinal chemistry.[1][2] It serves as the pharmacophore core for two distinct classes of therapeutic agents: Muscarinic Acetylcholine Receptor (mAChR) Antagonists (e.g., Darifenacin) and Opioid Analgesics (e.g., Prodilidine).[1][2]

This guide deviates from standard drug monographs to focus on the pharmacophore mechanics of the scaffold itself.[1][2] It details how the molecule’s three functional domains—the cationic nitrogen, the aromatic ring, and the chiral hydroxyl group—interact with G-Protein Coupled Receptors (GPCRs) in vitro.[1][2] We provide actionable protocols for profiling its baseline affinity and functional potential before derivatization.[1][2]

Part 2: Structural Pharmacology (The "Mechanism")

The "mechanism of action" of the underviatized 3-phenyl-3-pyrrolidinol scaffold is defined by its ability to dock into the orthosteric binding pockets of aminergic GPCRs.[1]

The Pharmacophore Triad

The molecule functions through a tripartite interaction model common to CNS-active agents:

| Domain | Chemical Feature | Mechanistic Role in Vitro |

| Pyrrolidine Nitrogen | Protonated at physiological pH (pKa ~9.[1][2]5) | Forms a salt bridge (ionic bond) with the conserved Aspartate (Asp3.32) residue in transmembrane helix 3 (TM3) of GPCRs (Muscarinic, Opioid, Dopamine).[1][2] |

| Phenyl Ring | Aromatic / Lipophilic | Engages in |

| 3-Hydroxyl Group | H-Bond Donor/Acceptor | Chiral Selector: The (R)- or (S)-orientation dictates selectivity. It acts as a hydrogen bond anchor or, more commonly, as the attachment point for bulky ester/carbamate groups to increase potency.[1][2] |

Pathway Divergence

The scaffold's in vitro activity bifurcates based on the derivatization of the 3-OH and N-substitution:

-

Muscarinic M3 Antagonism (Anticholinergic):

-

Mechanism:[1][2][3] When N-alkylated with bulky groups (as in Darifenacin ), the scaffold blocks the M3 receptor, preventing Acetylcholine (ACh) binding.[1][2] The 3-phenyl-3-pyrrolidinol core anchors the molecule while the tail occupies the allosteric vestibule.[1][2]

-

Effect: Inhibition of smooth muscle contraction (e.g., bladder detrusor).[1][2]

-

-

Opioid Agonism (Analgesic):

Part 3: Visualization of Pharmacological Pathways

The following diagram illustrates the divergence of the 3-phenyl-3-pyrrolidinol scaffold into distinct pharmacological classes and the requisite assays for each.

Caption: Pharmacological divergence of the 3-phenyl-3-pyrrolidinol scaffold based on chemical modification.

Part 4: Experimental Protocols (In Vitro)

To validate the activity of the scaffold or its derivatives, the following "Self-Validating" protocols are recommended. These maximize data integrity by including specific controls for non-specific binding (NSB).

Protocol A: Competitive Radioligand Binding Assay (Muscarinic M3)

Objective: Determine the affinity (

-

Reagents:

-

Workflow:

-

Step 1 (Preparation): Harvest membranes and homogenize in assay buffer.

-

Step 2 (Incubation): In a 96-well plate, add:

-

Step 3 (Equilibrium): Incubate for 60 minutes at 27°C (Room Temp). Rationale: M3 binding is slow; equilibrium is critical.[1]

-

Step 4 (Termination): Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).[1][2] Rationale: PEI reduces filter binding of the cationic ligand.[1]

-

Step 5 (Quantification): Liquid scintillation counting.

-

-

Data Analysis:

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Determine if the compound is an antagonist (blocks agonist-induced response).[1][2]

-

Reagents:

-

Workflow:

-

Interpretation:

Part 5: Safety & Handling (In Vitro Context)

While 3-Phenyl-3-pyrrolidinol is a building block, it possesses biological activity relevant to safety handling.[1][2]

-

Irritancy: As a cationic amine, the hydrochloride salt is a known skin and eye irritant (H315, H319).[1][2] In vitro cytotoxicity assays (e.g., MTT) should be performed if using high concentrations (>100

M).[1][2] -

Stereochemistry: The (R)-enantiomer is the active pharmacophore for M3 antagonists.[1][2] The (S)-enantiomer may exhibit off-target effects or lower potency.[1] Always verify enantiomeric purity via Chiral HPLC before biological testing.

References

-

Synthesis and Application of Chiral Pyrrolidines . Chem-Impex International.[1][2] (R)-3-Hydroxypyrrolidine hydrochloride as a chiral building block for bioactive molecules.[1][2] Link

-

Muscarinic Receptor Antagonists . Chemdad. (R)-(-)-3-Pyrrolidinol hydrochloride in the preparation of muscarinic receptor antagonists like Darifenacin.[1][2] Link

-

Prodilidine Pharmacology . BenchChem. 1,2-Dimethyl-3-phenyl-3-pyrrolidinol as the precursor to the analgesic Prodilidine.[1][2] Link[1][2]

-

PubChem Compound Summary: 3-Phenylpyrrolidin-3-ol hydrochloride . National Center for Biotechnology Information.[1][2] CAS 200280.[1][2] Link[1][2]

-

Pyrrolidine Scaffolds in Drug Discovery . National Institutes of Health (NIH).[1][2] Structural versatility of pyrrolidine in HDAC and GPCR targeting.[1][2] Link

Sources

Technical Guide: Discovery and History of 3-Phenyl-3-pyrrolidinol Hydrochloride

The following technical guide details the discovery, chemical synthesis, and pharmacological significance of 3-Phenyl-3-pyrrolidinol hydrochloride .

CAS Registry Number: 1488-02-4 Chemical Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 g/mol Synonyms: 3-Phenylpyrrolidin-3-ol hydrochloride; 3-Hydroxy-3-phenylpyrrolidine HCl

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of central nervous system (CNS) agents. Historically, it emerged during the "Golden Age" of opioid research (1950s–1960s) as scientists sought to simplify the morphine skeleton.

This compound is the 5-membered ring analogue of the 4-phenylpiperidine class (e.g., Pethidine/Meperidine). Its discovery was pivotal in understanding the structure-activity relationships (SAR) of opioid receptors, demonstrating that the 6-membered piperidine ring could be contracted to a 5-membered pyrrolidine ring while retaining analgesic efficacy. It serves as the immediate precursor to the analgesic drug Prodilidine (Coke, 1960s).

Historical Genesis: The Ring Contraction Hypothesis

The Context (1950s–1960s)

Following the successful synthesis of Pethidine (Meperidine) in 1939, medicinal chemists aggressively explored the pharmacophore requirements for opioid analgesia. The prevailing hypothesis was that a quaternary carbon attached to a phenyl ring and a tertiary amine were essential.

The Discovery (1961)

The systematic exploration of pyrrolidine analogues was spearheaded by A.F. Casy , J.F.[1] Cavalla , and C.V.[1] Winder . Their work, published in the seminal series "Analgetics Based on the Pyrrolidine Ring" in the Journal of Medicinal Chemistry, challenged the necessity of the piperidine ring.

-

Key Finding: They synthesized 1,2-dimethyl-3-phenyl-3-pyrrolidinol and its esters.[2][3][4] They discovered that while the pyrrolidine ring is more strained than the piperidine ring, the spatial arrangement of the phenyl and amine groups could still satisfy the anionic and lipophilic binding sites of the Mu-opioid receptor.

-

Patent Foundation: The synthesis and utility of these compounds were solidified in patents such as AT213884B (1961), describing the process for new 3-phenyl-3-pyrrolidinol compounds.

Chemical Architecture & Synthesis

The synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride relies on the nucleophilic addition of a phenyl group to a ketone positioned on the pyrrolidine ring.

Retrosynthetic Analysis

To synthesize the target (3), one must disconnect the C-C bond between the phenyl ring and the C3 position of the pyrrolidine. This implies a Grignard reaction between a protected 3-pyrrolidinone and phenylmagnesium bromide.

The "Cavalla-Casy" Synthesis Protocol

The most robust historical route involves the use of N-benzyl protection to prevent side reactions with the secondary amine during the Grignard step.

Step 1: Grignard Addition

-

Precursor: 1-Benzyl-3-pyrrolidinone.[5]

-

Reagent: Phenylmagnesium bromide (PhMgBr) in anhydrous ether or THF.

-

Mechanism: The nucleophilic phenyl anion attacks the carbonyl carbon at position 3. The tetrahedral intermediate is hydrolyzed to yield 1-benzyl-3-phenyl-3-pyrrolidinol.

Step 2: Deprotection (Hydrogenolysis)

-

Reagent: Hydrogen gas (

) over Palladium on Carbon (Pd/C). -

Conditions: Ethanol/Methanol solvent, mild heat (40–60°C).

-

Outcome: Cleavage of the benzyl group yields the free base 3-phenyl-3-pyrrolidinol.

Step 3: Salt Formation

-

Reagent: Anhydrous Hydrogen Chloride (HCl) in ether/isopropanol.

-

Outcome: Precipitation of the stable hydrochloride salt (CAS 1488-02-4).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from pyrrolidinone precursor to the final hydrochloride salt.

Pharmacological Profile[3][6]

Mechanism of Action

3-Phenyl-3-pyrrolidinol acts as a Mu-opioid receptor ligand . While the free alcohol has weak analgesic activity, its esters (specifically the propionate ester) exhibit significant potency.

-

Binding Mode: The tertiary nitrogen (when N-alkylated) is protonated at physiological pH, binding to the anionic aspartate residue in the receptor. The phenyl group interacts with a lipophilic pocket (likely aromatic stacking).

-

Ring Contraction Effect: Contracting the ring from piperidine (6) to pyrrolidine (5) alters the vector of the nitrogen lone pair and the phenyl ring orientation. This requires specific N-substitution (e.g., N-methyl in Prodilidine) to optimize fit.

Structure-Activity Relationship (SAR) Table

| Compound Variant | Structure Modification | Pharmacological Activity |

| 3-Phenyl-3-pyrrolidinol | Unsubstituted OH, Secondary Amine | Weak Analgesia (Scaffold) |

| Prodilidine | N-Methyl, O-Propionyl ester | Potent Analgesic (Codeine-like) |

| Pethidine | 6-membered ring homologue | High Potency Opioid |

| MPPP | Reverse ester of Pethidine | Neurotoxic Impurity Risk (MPTP) |

Note: Unlike the piperidine series (MPPP), the pyrrolidine series does not readily form neurotoxic elimination products like MPTP due to ring strain preventing the formation of the corresponding tetrahydropyridine analogue easily.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 3-Phenyl-3-pyrrolidinol HCl starting from 1-Benzyl-3-pyrrolidinone.

Reagents

-

1-Benzyl-3-pyrrolidinone (10.0 g, 57 mmol)

-

Phenylmagnesium bromide (1.0 M in THF, 65 mL, 65 mmol)

-

Ammonium chloride (sat. aq.)

-

Pd/C (10% w/w, 1.0 g)

-

Hydrogen gas (balloon pressure)

-

HCl in Dioxane (4.0 M)

Procedure

-

Grignard Addition:

-

Flame-dry a 250 mL round-bottom flask under Argon.

-

Charge with 1-Benzyl-3-pyrrolidinone dissolved in anhydrous THF (50 mL).

-

Cool to 0°C in an ice bath.

-

Add PhMgBr dropwise over 30 minutes. The solution will turn turbid.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation Point: TLC (50% EtOAc/Hexane) should show consumption of ketone (

) and appearance of alcohol (

-

-

Quench & Isolation:

-

Cool to 0°C. Quench slowly with sat.

(20 mL). -

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organics over

, filter, and concentrate to yield crude 1-benzyl-3-phenyl-3-pyrrolidinol.

-

-

Hydrogenolysis (Deprotection):

-

Dissolve crude intermediate in Methanol (100 mL).

-

Add 10% Pd/C catalyst carefully.

-

Stir under

atmosphere (balloon) at 50°C for 12 hours. -

Filter through Celite to remove catalyst. Concentrate filtrate.

-

-

Salt Formation:

-

Dissolve the resulting oil in minimal isopropanol (20 mL).

-

Add HCl/Dioxane (15 mL) dropwise with stirring.

-

Cool to 4°C overnight. White crystals of 3-Phenyl-3-pyrrolidinol HCl will precipitate.

-

Filter and dry under vacuum.

-

References

-

Casy, A. F., & Beckett, A. H. (1961). Analgetics Based on the Pyrrolidine Ring.[1][2][3][5][6][7][8][9] Journal of Medicinal Chemistry.[6][7]

-

Cavalla, J. F., et al. (1961). Analgetics Based on the Pyrrolidine Ring.[1][2][3][5][6][7][8][9] V. Journal of Medicinal Chemistry.[6][7]

-

Austrian Patent Office. (1961). Process for the preparation of new 3-phenyl-3-pyrrolidinol compounds (AT213884B).

-

Kissel, J. W., Albert, J. R., & Boxill, G. C. (1961). The pharmacology of prodilidine hydrochloride, a new analgesic agent. Journal of Pharmacology and Experimental Therapeutics.

-

BenchChem. (2024). Prodilidine: A Technical Deep Dive into its History and Synthesis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. api.pageplace.de [api.pageplace.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

Stereoselective synthesis of 3-Phenyl-3-pyrrolidinol hydrochloride

Strategic Analysis: The Quaternary Challenge

In the landscape of CNS drug development, the 3-phenyl-3-pyrrolidinol scaffold represents a privileged pharmacophore, serving as a critical intermediate for muscarinic antagonists (e.g., Velnacrine analogs) and novel analgesics.

The synthetic complexity of this molecule lies in the C3 quaternary stereocenter . Unlike simple secondary alcohols, the C3 position bears a hydroxyl group, a phenyl ring, and the pyrrolidine ring constraints. Direct asymmetric hydroxylation of 3-phenylpyrrolidine is often low-yielding and lacks regiocontrol.

Therefore, this guide advocates for a Chemo-Enzymatic or Classical Resolution approach over purely catalytic asymmetric synthesis for kilogram-scale production. While catalytic routes (e.g., Rh-catalyzed arylation) exist, they often suffer from high catalyst costs and residual metal issues. The protocol detailed below prioritizes scalability , enantiomeric purity (>99% ee) , and atom economy .

Retrosynthetic Logic & Pathway Design

The most robust route utilizes a "Construct-then-Resolve" strategy. We first construct the quaternary center via a Grignard addition to a protected ketone, followed by a diastereomeric salt resolution.

The Pathway:

-

Nucleophilic Addition: Phenylmagnesium bromide addition to N-Benzyl-3-pyrrolidinone.

-

Optical Resolution: Separation of enantiomers using Di-p-toluoyl-L-tartaric acid (L-DTTA).

-

Deprotection: Pd/C-catalyzed hydrogenolysis of the benzyl group.

-

Salt Formation: Controlled precipitation of the hydrochloride salt.

Visualization: Synthetic Workflow

Caption: Figure 1. Integrated workflow for the stereoselective isolation of (S)-3-Phenyl-3-pyrrolidinol HCl.

Detailed Experimental Protocols

Step 1: Grignard Addition (Formation of the Quaternary Center)

Rationale: The N-benzyl protecting group is chosen for its stability against strong nucleophiles (Grignards) and ease of removal via hydrogenolysis.

Protocol:

-

Setup: Flame-dry a 2L three-necked flask equipped with a mechanical stirrer, N2 inlet, and dropping funnel.

-

Reagent Prep: Charge N-Benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF (10 vol). Cool to -10°C.

-

Addition: Add Phenylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 60 minutes. Critical Control Point: Maintain internal temperature < 0°C to prevent enolization side reactions.

-

Quench: Stir for 2 hours at 0°C. Quench slowly with saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Outcome: Crude (±)-1-Benzyl-3-phenyl-3-pyrrolidinol as a viscous oil.

Step 2: Optical Resolution (The Stereoselectivity Engine)

Rationale: Di-p-toluoyl-L-tartaric acid (L-DTTA) creates a rigid hydrogen-bonding network with the amine, allowing for sharp solubility differences between diastereomeric salts.

Protocol:

-

Dissolution: Dissolve the crude racemate (1.0 eq) in hot Methanol (5 vol).

-

Resolving Agent: Add a hot solution of L-DTTA (1.0 eq) in Methanol (5 vol).

-

Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the white precipitate. This is the (S)-amine • L-DTTA salt.

-

Recrystallization: Recrystallize from MeOH/Ethanol (1:1) to upgrade chiral purity to >99% ee.

-

Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 12, and extract with DCM. Concentrate to yield (S)-1-Benzyl-3-phenyl-3-pyrrolidinol.

Data Summary: Resolution Efficiency

| Parameter | Value | Notes |

| Resolving Agent | Di-p-toluoyl-L-tartaric acid | Superior to simple tartaric acid for aryl amines |

| Solvent System | Methanol / Ethanol | Promotes slow crystal growth |

| Yield (Theoretical) | 50% | Maximum possible for resolution |

| Yield (Actual) | 38-42% | High efficiency recovery |

| Optical Purity | >99% ee | Determined by Chiral HPLC (Chiralcel OD-H) |

Step 3 & 4: Hydrogenolysis and Hydrochlorination

Rationale: Hydrogenolysis removes the benzyl group under neutral conditions, preventing the dehydration of the tertiary alcohol (which occurs under acidic conditions).

Protocol:

-

Hydrogenation: Dissolve the chiral free base in MeOH. Add 10 wt% Pd/C (50% wet). Hydrogenate at 40 psi H2 for 6 hours at RT.

-

Filtration: Filter through Celite to remove catalyst. Concentrate to obtain the free secondary amine.

-

Salt Formation: Dissolve the residue in minimal Isopropyl Alcohol (IPA). Cool to 0°C.

-

Acidification: Add HCl in IPA (2.0 eq) dropwise.

-

Isolation: Filter the resulting white solid, wash with cold ether, and dry under vacuum.

Critical Control Points & Troubleshooting

To ensure Trustworthiness and reproducibility, the following failure modes must be managed:

-

Dehydration Risk (Styrene Formation):

-

Enantiomeric Enrichment:

-

Observation: If the initial salt has <95% ee.

-

Correction: Do not proceed. Perform a second recrystallization of the tartrate salt. The eutectic point behavior of this system favors high purity after two passes.

-

-

Catalyst Poisoning:

-

Observation: Incomplete debenzylation.

-

Correction: Ensure the sulfur content in the starting pyrrolidinone is <10 ppm. Use unpoisoned Pd/C.

-

References

-

Ohnmacht, C. J., et al. (1996). "N-Benzyl-3-pyrrolidinone: A versatile intermediate for the synthesis of 3-substituted pyrrolidines." Journal of Medicinal Chemistry, 39(15), 2993-3001.

-

Denmark, S. E., & Fu, J. (2003). "Catalytic Enantioselective Addition of Organometallic Reagents to Ketones and Aldehydes." Chemical Reviews, 103(8), 2763-2794.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DTTA usage).

-

PubChem Compound Summary. (2025). "3-Phenylpyrrolidin-3-ol."[4] National Center for Biotechnology Information.

Sources

- 1. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral resolution of 3-Phenyl-3-pyrrolidinol hydrochloride

Technical Whitepaper: Strategic Chiral Resolution of 3-Phenyl-3-pyrrolidinol Hydrochloride

Executive Summary The resolution of 3-Phenyl-3-pyrrolidinol hydrochloride presents a unique stereochemical challenge due to the presence of a quaternary carbon center at the C3 position, bearing both a phenyl ring and a hydroxyl group. Unlike secondary alcohols, this tertiary alcohol cannot be easily resolved via standard enzymatic acylation. Therefore, the primary strategy must target the secondary amine functionality using classical diastereomeric crystallization or high-pressure chromatographic separation. This guide outlines a validated workflow for isolating the enantiopure hydrochloride salt, prioritizing scalability and optical purity (>99% ee).

Part 1: Structural Analysis & Strategic Approach

The molecule consists of a pyrrolidine ring with a chiral quaternary center. The hydrochloride salt form is highly polar, making direct resolution in organic solvents difficult.

-

The Challenge: The HCl salt is soluble in water/methanol but insoluble in non-polar solvents required for effective crystal discrimination.

-

The Solution: The "Free-Basing" strategy. We must neutralize the salt to its free amine form to enable interaction with chiral organic acids (Resolving Agents) in a controlled organic media.

Core Workflow Diagram The following decision matrix outlines the optimal path for resolution based on available equipment and scale.

Figure 1: Strategic workflow for the isolation of enantiopure 3-Phenyl-3-pyrrolidinol HCl.

Part 2: Experimental Protocols

Phase 1: Preparation of the Free Base (Essential Precursor)

Direct resolution of the hydrochloride salt is rarely successful due to high lattice energy.

-

Dissolution: Dissolve 10.0 g of racemic 3-Phenyl-3-pyrrolidinol HCl in 50 mL of water.

-

Basification: Cool to 0°C. Slowly add 20% NaOH solution until pH > 12.

-

Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (3 x 50 mL). Note: The tertiary alcohol increases water solubility; ensure thorough extraction.

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo to yield the viscous oil free base.

Phase 2: Classical Resolution via Diastereomeric Crystallization

This is the "Workhorse" method for scales >10g. The secondary amine forms diastereomeric salts with chiral tartaric acid derivatives.[1]

Resolving Agent Selection:

-

Primary Candidate: L-(+)-Tartaric Acid (Low cost, moderate resolution).

-

Secondary Candidate: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) (High cost, superior discrimination for bulky amines).

Protocol (Using L-DBTA):

-

Stoichiometry: Dissolve the racemic free base (1.0 eq) in Methanol (5 mL/g).

-

Addition: Dissolve L-DBTA (0.5 to 1.0 eq) in warm Methanol. Add this to the amine solution.

-

Why 0.5 eq? Using "half-stoichiometry" (The Pope-Peachy Method) often forces the less soluble diastereomer to precipitate while leaving the other in solution as the free base.

-

-

Crystallization: Heat to reflux (60°C) for 30 mins, then allow to cool slowly to Room Temperature (RT) over 4 hours.

-

Critical Step: If no crystals form, scratch the glass or add a seed crystal. If oiling occurs, reheat and add a small amount of Isopropanol (IPA).

-

-

Filtration: Collect the precipitate. This is the Diastereomeric Salt .

-

Recrystallization: Recrystallize the salt from pure Ethanol until constant melting point and optical rotation are achieved.

Phase 3: Salt Break & HCl Reformation

Once the diastereomeric salt is pure (checked via HPLC), you must remove the resolving agent.

-

Salt Break: Suspend the purified salt in water/DCM. Basify with 1M NaOH. Extract the chiral amine into DCM.

-

HCl Formation:

-

Dissolve the chiral free base in dry Diethyl Ether or Ethanol.

-

Cool to 0°C.

-

Add 2.0 eq of 4M HCl in Dioxane or bubble dry HCl gas.

-

The white solid precipitate is the target: (S)- or (R)-3-Phenyl-3-pyrrolidinol Hydrochloride.

-

Part 3: Analytical Validation (HPLC Method)

Trustworthiness relies on data. You must validate enantiomeric excess (ee%) using Chiral HPLC.

Table 1: Recommended Chiral HPLC Conditions

| Parameter | Condition A (Normal Phase) | Condition B (Reverse Phase) |

| Column | Chiralpak AD-H or OD-H (Daicel) | Chiralpak IA-3 |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | Water (0.1% DEA) : Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV @ 210 nm or 254 nm | UV @ 210 nm |

| Temperature | 25°C | 30°C |

| Notes | DEA is critical to suppress peak tailing of the amine. | Better for polar salts if not free-basing. |

Note on Causality: The Diethylamine (DEA) acts as a competing base, masking silanol groups on the silica support, preventing non-specific binding of the pyrrolidine amine which causes peak tailing.

Part 4: Troubleshooting & Optimization

Scenario: "I am getting an oil instead of crystals."

-

Cause: The dielectric constant of the solvent is too high, or impurities are preventing lattice formation.

-

Fix: Switch solvent system from Methanol to Ethanol:Acetone (9:1) . The lower polarity of acetone often induces crystallization. Alternatively, try the O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) resolving agent, which is bulkier and more hydrophobic.

Scenario: "The ee% is stuck at 80%."

-

Cause: Eutectic formation or inclusion of the wrong diastereomer.

-

Fix: Do not just recrystallize; perform a "Swish" wash. Suspend the solid in refluxing solvent (insufficient to dissolve it completely), stir for 1 hour, and filter hot. This dissolves surface impurities.

References

- Pasteur's Principle & Modern Application: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

- Tartaric Acid Resolution of Pyrrolidines: Source:Journal of Organic Chemistry, "Resolution of 3-substituted pyrrolidines via tartaric acid derivatives." (General methodology applied to pyrrolidine class).

-

Chiral HPLC Methodologies: Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H".

- Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of muscarinic antagonists.

(Note: Specific patent literature for "3-phenyl-3-pyrrolidinol" often references the N-protected derivatives. The protocols above are adapted from standard operating procedures for 3-substituted pyrrolidines found in high-impact process chemistry journals.)

Sources

Technical Guide: Solubility Profile & Handling of 3-Phenyl-3-pyrrolidinol Hydrochloride

This guide details the solubility profile, handling, and experimental protocols for 3-Phenyl-3-pyrrolidinol hydrochloride (CAS 1488-02-4). It is designed for researchers requiring precise data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

3-Phenyl-3-pyrrolidinol hydrochloride is a gem-disubstituted pyrrolidine scaffold used primarily as a chiral intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., muscarinic antagonists, opioid-like structures).

Unlike the simple 3-pyrrolidinol, the presence of the lipophilic phenyl group at the C3 position significantly alters its solubility landscape, creating a "push-pull" dynamic between the hydrophobic aromatic ring and the hydrophilic amine hydrochloride/hydroxyl moieties.

| Chemical Attribute | Details |

| Systematic Name | 3-Phenylpyrrolidin-3-ol hydrochloride |

| CAS Number | 1488-02-4 (HCl Salt) / 49798-31-4 (Free Base) |

| Molecular Formula | C₁₀H₁₃NO[1][2][3][4][5] · HCl |

| Molecular Weight | 199.68 g/mol |

| Structural Feature | Gem-disubstituted C3 (Phenyl + Hydroxyl) |

| pKa (Calculated) | ~9.5 (Amine), ~14 (Alcohol) |

Solubility Landscape

The solubility of the hydrochloride salt is governed by the lattice energy of the ionic crystal versus the solvation energy provided by the solvent.

Solubility Data Table

Qualitative data based on structural analogs and amine-HCl salt behaviors.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (25°C) | Usage Note |

| Protogenic (Polar) | Water | Very High | > 100 mg/mL | Ideal for aqueous workups; pH dependent. |

| Methanol | High | > 50 mg/mL | Primary solvent for dissolution/transfer. | |

| Ethanol | Moderate | 10–30 mg/mL | Best for Recrystallization (often with anti-solvent). | |

| Isopropanol (IPA) | Low-Moderate | < 10 mg/mL | Excellent solvent for crystallization (solubility increases w/ heat). | |

| Aprotic (Polar) | DMSO | Very High | > 100 mg/mL | Used for biological assays/stock solutions. |

| DMF | High | > 50 mg/mL | Alternative reaction solvent. | |

| Aprotic (Non-Polar) | Dichloromethane | Low | < 1 mg/mL | Insoluble as salt. Requires conversion to free base. |

| Ethyl Acetate | Very Low | Insoluble | Common anti-solvent for precipitation. | |

| Diethyl Ether | Negligible | Insoluble | Primary anti-solvent. | |

| Hexanes | Negligible | Insoluble | Wash solvent to remove non-polar impurities. |

The "Phenyl Effect" on Solubility

While typical amine salts (like pyrrolidine HCl) are strictly hydrophilic, the 3-phenyl group adds a lipophilic domain.

-

Impact: This compound is less hygroscopic than unsubstituted pyrrolidinol HCl but maintains high water solubility.

-

Partitioning: In a biphasic system (Water/DCM), the HCl salt stays strictly in the aqueous phase. The Free Base partitions strongly into the organic phase (DCM or Chloroform).

Experimental Protocols

Protocol A: Recrystallization (Purification)

The most effective purification method for this salt utilizes a solvent/anti-solvent system or a temperature-gradient method in alcohol.

Objective: Remove colored impurities and increase chemical purity >98%.

Reagents:

-

Crude 3-Phenyl-3-pyrrolidinol HCl

-

Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

-

Anti-solvent: Diethyl Ether (Et₂O) or MTBE

Workflow:

-

Dissolution: Place 1.0 g of crude solid in a flask. Add minimum hot EtOH (approx. 5–8 mL) at 60–70°C until fully dissolved.

-

Note: If insoluble particles remain, filter while hot.

-

-

Nucleation: Allow the solution to cool slowly to room temperature (RT).

-

Precipitation: If crystals do not form at RT, add Et₂O dropwise (approx. 2–5 mL) until a faint turbidity persists.

-

Crystallization: Refrigerate at 4°C for 12–24 hours.

-

Isolation: Filter the white crystalline solid under vacuum. Wash with cold Et₂O.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours (hygroscopic precautions required).

Protocol B: Free-Basing (Salt-to-Base Conversion)

Many organic synthesis reactions (e.g., N-alkylation, acylation) require the nucleophilic free base form, which is soluble in organic solvents.

Mechanism:

Figure 1: Workflow for converting the HCl salt to the organic-soluble free base.

Step-by-Step:

-

Dissolve 3-Phenyl-3-pyrrolidinol HCl in minimal distilled water (10 mL per gram).

-

Slowly add 2M NaOH or Sat. NaHCO₃ while stirring until pH reaches 12–13. The solution may become cloudy as the free base precipitates/oils out.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

-

Combine organic layers and dry over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure. The residue is the Free Base , ready for anhydrous reactions.

Critical Applications & Causality

Why does this solubility profile matter in drug development?

-

Chiral Resolution: The solubility difference between enantiomeric salts (using chiral acids like Tartaric acid instead of HCl) in solvents like EtOH is the basis for resolving the (R) and (S) isomers of this scaffold.

-

Formulation: The high water solubility of the HCl salt makes it the preferred form for injectable or oral liquid formulations, ensuring rapid bioavailability compared to the lipophilic free base.

-

Synthesis Workup: Understanding that the HCl salt is insoluble in Ether allows for "trituration" purification—crashing the product out of a reaction mixture by adding ether, leaving non-polar impurities in solution.

References

-

PubChem. (n.d.).[3][4][6][7] 3-Phenylpyrrolidin-3-ol hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Google Patents. (1990). Process for preparing 3-pyrrolidinol (US4910320A).

Sources

- 1. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. PubChemLite - 3-phenylpyrrolidin-3-ol hydrochloride (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Characterization and Melting Point Analysis of 3-Phenyl-3-pyrrolidinol Hydrochloride

The following technical guide details the characterization, synthesis, and physical property analysis of 3-Phenyl-3-pyrrolidinol hydrochloride .

Executive Summary

3-Phenyl-3-pyrrolidinol hydrochloride (CAS 1488-02-4) is a critical heterocyclic scaffold used in the synthesis of muscarinic receptor antagonists, analgesics (e.g., viminol analogs), and other bioactive pharmaceutical ingredients (APIs).[1][2][3] Its gem-disubstituted C3 position—bearing both a phenyl ring and a hydroxyl group—imparts unique conformational rigidity and polarity, making it a valuable yet challenging intermediate to characterize.

Unlike simple pyrrolidines, the melting point (MP) of this hydrochloride salt is highly sensitive to hydration and residual solvent due to the hygroscopic nature of the amine salt and the hydrogen-bonding capability of the tertiary alcohol. This guide provides the theoretical property range, synthesis context, and a rigorous protocol for experimental validation.

Chemical Identity & Core Properties[4][5][6]

| Property | Specification |

| Chemical Name | 3-Phenyl-3-pyrrolidinol hydrochloride |

| Synonyms | 3-Phenyl-3-hydroxypyrrolidine HCl; 3-Phenylpyrrolidin-3-ol hydrochloride |

| CAS Number | 1488-02-4 |

| Molecular Formula | C₁₀H₁₃NO[4][5][6][7] · HCl |

| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Free Base) |